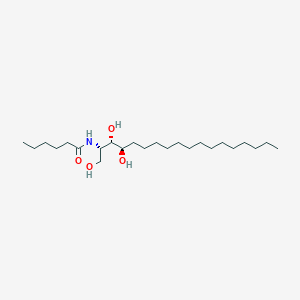

N-Hexanoylphytosphingosin

Übersicht

Beschreibung

N-hexanoylphytosphingosine is a phytoceramide, a type of lipid molecule, where the ceramide N-acyl group is specified as hexanoyl. It is a derivative of phytosphingosine, a naturally occurring sphingoid base found in plants and animals. This compound plays a crucial role in maintaining the structural integrity of cell membranes and is involved in various biological processes .

Wissenschaftliche Forschungsanwendungen

N-hexanoylphytosphingosine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of ceramides and their interactions with other molecules.

Biology: It plays a role in cell signaling and apoptosis, making it a valuable tool in studying cellular processes.

Medicine: Due to its involvement in maintaining skin barrier function, it is used in dermatological research and the development of skincare products.

Wirkmechanismus

Target of Action

N-Hexanoylphytosphingosine, also known as Caprooyl Phytosphingosine, is a type of phytoceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid . They are key components of the lipid layer of the skin and play a crucial role in maintaining the integrity of the skin barrier .

Mode of Action

Caprooyl Phytosphingosine works by replenishing and restoring the skin’s surface, creating a smooth, hydrated feel . It helps to replenish the building blocks of ceramides in the skin’s lipid barrier . This action helps to maintain the skin’s barrier function, preventing moisture loss and protecting the skin from environmental damage .

Biochemical Pathways

It is known that ceramides, including phytoceramides, play a central role in sphingolipid metabolism . They are involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that ceramides are nearly cell-impermeant, and metabolic pathways can suppress intracellular ceramide accumulation to protect cells from ceramide-induced apoptosis and other effects .

Result of Action

The primary result of N-Hexanoylphytosphingosine’s action is the replenishment and restoration of a healthier-looking skin surface, creating a smooth, hydrated feel . By replenishing the building blocks of ceramides in the skin’s lipid barrier, it helps to maintain the skin’s barrier function, preventing moisture loss and protecting the skin from environmental damage .

Biochemische Analyse

Biochemical Properties

N-hexanoylphytosphingosine is involved in several biochemical reactions, primarily related to its role as a component of cell membranes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ceramide synthase, which catalyzes the formation of ceramides from sphingosine and fatty acyl-CoA. N-hexanoylphytosphingosine also interacts with sphingomyelin synthase, which converts ceramide into sphingomyelin, a major component of the lipid bilayer .

Cellular Effects

N-hexanoylphytosphingosine influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is known to modulate the activity of protein kinase C, which plays a role in regulating cell growth, differentiation, and apoptosis. Additionally, N-hexanoylphytosphingosine affects the expression of genes involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

At the molecular level, N-hexanoylphytosphingosine exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes such as ceramide synthase and sphingomyelin synthase, leading to changes in the levels of ceramide and sphingomyelin. These changes can alter cell membrane properties and influence signaling pathways that regulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-hexanoylphytosphingosine can vary over time. Studies have shown that this compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to N-hexanoylphytosphingosine has been observed to affect cellular functions, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of N-hexanoylphytosphingosine in animal models vary with different dosages. At low doses, it can promote cell growth and differentiation, while at high doses, it may induce apoptosis and other toxic effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

N-hexanoylphytosphingosine is involved in metabolic pathways related to sphingolipid metabolism. It is synthesized from phytosphingosine and hexanoyl-CoA by the action of ceramide synthase. This compound can be further metabolized to sphingomyelin by sphingomyelin synthase or degraded by ceramidase to produce sphingosine and fatty acids .

Transport and Distribution

Within cells, N-hexanoylphytosphingosine is transported and distributed by specific transporters and binding proteins. It can be incorporated into cell membranes, where it influences membrane fluidity and signaling. The localization and accumulation of N-hexanoylphytosphingosine within cells are regulated by its interactions with lipid transport proteins .

Subcellular Localization

N-hexanoylphytosphingosine is primarily localized in the cell membrane, where it plays a role in maintaining membrane integrity and facilitating signaling processes. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid metabolism and transport .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-hexanoylphytosphingosine can be synthesized through the acylation of phytosphingosine with hexanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the hexanoic acid and the amino group of phytosphingosine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: In an industrial setting, the production of N-hexanoylphytosphingosine involves large-scale acylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-hexanoylphytosphingosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of ethers or esters.

Vergleich Mit ähnlichen Verbindungen

N-palmitoylphytosphingosine: Another phytoceramide with a longer acyl chain (palmitoyl group).

N-stearoylphytosphingosine: Similar to N-hexanoylphytosphingosine but with an even longer acyl chain (stearoyl group).

N-linoleoylphytosphingosine: Contains a polyunsaturated fatty acid (linoleoyl group) as the acyl chain.

Uniqueness: N-hexanoylphytosphingosine is unique due to its specific acyl chain length, which influences its physical and chemical properties. The hexanoyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry .

Eigenschaften

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49NO4/c1-3-5-7-8-9-10-11-12-13-14-15-17-18-22(27)24(29)21(20-26)25-23(28)19-16-6-4-2/h21-22,24,26-27,29H,3-20H2,1-2H3,(H,25,28)/t21-,22+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAZGMWCIAIMCL-ZDXQCDESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249728-94-7 | |

| Record name | Caprooyl phytosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249728947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAPROOYL PHYTOSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD4Y5XL2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6'-Bis[bis(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine](/img/structure/B1247663.png)

![disodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1247673.png)